molecular formula C20H19ClFNO2S B12753986 Benzoic acid, 2-chloro-5-(((2-fluorophenyl)thioxomethyl)amino)-, cyclohexyl ester CAS No. 178870-06-9

Benzoic acid, 2-chloro-5-(((2-fluorophenyl)thioxomethyl)amino)-, cyclohexyl ester

Cat. No.: B12753986
CAS No.: 178870-06-9
M. Wt: 391.9 g/mol
InChI Key: XYWZWVJNEDAVQZ-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-5-(((2-fluorophenyl)thioxomethyl)amino)-, cyclohexyl ester is a complex organic compound with the molecular formula C20H19ClFNO2S and a molecular weight of 391.887 . This compound is characterized by the presence of a benzoic acid core substituted with chlorine and fluorine atoms, a thioxomethyl group, and a cyclohexyl ester moiety. It is achiral and does not exhibit optical activity .

Preparation Methods

The synthesis of benzoic acid, 2-chloro-5-(((2-fluorophenyl)thioxomethyl)amino)-, cyclohexyl ester involves multiple steps, typically starting with the preparation of the benzoic acid derivative. The synthetic route may include:

    Halogenation: Introduction of chlorine and fluorine atoms into the benzoic acid core.

    Thioxomethylation: Addition of the thioxomethyl group to the aromatic ring.

    Esterification: Formation of the cyclohexyl ester through a reaction with cyclohexanol.

Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

Benzoic acid, 2-chloro-5-(((2-fluorophenyl)thioxomethyl)amino)-, cyclohexyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and hydrolyzing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((2-fluorophenyl)thioxomethyl)amino)-, cyclohexyl ester has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-chloro-5-(((2-fluorophenyl)thioxomethyl)amino)-, cyclohexyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Benzoic acid, 2-chloro-5-(((2-fluorophenyl)thioxomethyl)amino)-, cyclohexyl ester can be compared with other similar compounds, such as:

    Benzoic acid derivatives: Compounds with different substituents on the benzoic acid core.

    Thioxomethyl compounds: Molecules containing the thioxomethyl group.

    Cyclohexyl esters: Esters formed with cyclohexanol and various carboxylic acids.

The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

178870-06-9

Molecular Formula

C20H19ClFNO2S

Molecular Weight

391.9 g/mol

IUPAC Name

cyclohexyl 2-chloro-5-[(2-fluorobenzenecarbothioyl)amino]benzoate

InChI

InChI=1S/C20H19ClFNO2S/c21-17-11-10-13(23-19(26)15-8-4-5-9-18(15)22)12-16(17)20(24)25-14-6-2-1-3-7-14/h4-5,8-12,14H,1-3,6-7H2,(H,23,26)

InChI Key

XYWZWVJNEDAVQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)C2=C(C=CC(=C2)NC(=S)C3=CC=CC=C3F)Cl

Origin of Product

United States

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